molecular formula C9H6BrN3O B13311018 6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde

6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde

Cat. No.: B13311018
M. Wt: 252.07 g/mol
InChI Key: PJTDGLZXBZYPQS-UHFFFAOYSA-N
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Description

6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde is a high-value chemical intermediate designed for research applications. Its molecular structure incorporates both a pyrazole and a pyridine ring, a motif recognized in medicinal chemistry for its potential to interact with biological targets. Specifically, the 4-bromopyrazole moiety is a common feature in compounds studied as inhibitors of bacterial enzymes, such as DNA gyrase . The presence of the carbaldehyde group provides a reactive handle for further synthetic modification, allowing researchers to readily generate larger compound libraries through condensation reactions (e.g., forming Schiff bases) or other derivatizations. This makes the compound particularly valuable in drug discovery programs for the synthesis of novel small molecules with potential antibacterial properties . As a key building block, it can be used to develop candidates that target essential bacterial enzymes, helping to advance the discovery of new therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

6-(4-bromopyrazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H6BrN3O/c10-8-4-12-13(5-8)9-2-1-7(6-14)3-11-9/h1-6H

InChI Key

PJTDGLZXBZYPQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C=O)N2C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

This method involves direct formylation of a pre-assembled pyrazole-pyridine intermediate.

  • Procedure :
    • Start with 6-(4-bromo-1H-pyrazol-1-yl)pyridine.
    • Treat with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 70–80°C for 6–12 hours.
    • Quench with ice-water and neutralize with sodium bicarbonate.
    • Purify via silica gel chromatography (eluent: ethyl acetate/hexane).
  • Yield : ~60–70%.
  • Advantages : Single-step introduction of the aldehyde group.
  • Limitations : Requires strict temperature control to avoid over-chlorination.

Palladium-Catalyzed Cross-Coupling

A modular approach using Suzuki-Miyaura or Buchwald-Hartwig coupling to assemble the pyridine and pyrazole moieties.

  • Procedure :
    • Synthesize 4-bromo-1H-pyrazole and 5-bromopyridine-3-carbaldehyde as precursors.
    • Perform Suzuki coupling using Pd(PPh₃)₄, K₂CO₃, and a dioxane/water solvent system at 100°C.
    • Isolate the product via extraction (CHCl₃/IPA) and column chromatography.
  • Yield : 50–65%.
  • Key Conditions :
Parameter Specification
Catalyst Pd(OAc)₂/XPhos
Ligand SPhos
Temperature 100°C
  • Advantages : Flexibility in precursor modification.

Oxidation of Hydroxymethyl Intermediates

A two-step sequence involving oxidation of a hydroxymethyl group to the aldehyde.

  • Step 1 : Synthesis of 6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-ylmethanol via nucleophilic substitution.
  • Step 2 : Oxidation using 2-iodoxybenzoic acid (IBX) in DMSO at 0–20°C for 1 hour.
  • Yield : 78–85%.
  • Advantages : Mild conditions and high functional group tolerance.

Cyclocondensation of Hydrazines

Construction of the pyrazole ring directly on the pyridine scaffold.

  • Procedure :
    • React 3,6-dichloropyridine-2-carbaldehyde with 4-bromophenylhydrazine in ethylene glycol at 140°C for 24 hours.
    • Purify via recrystallization (ethanol/water).
  • Yield : ~75%.
  • Key Reaction :
    $$
    \text{C}5\text{H}3\text{Cl}2\text{NCHO} + \text{C}6\text{H}5\text{BrN}2\text{H}3 \xrightarrow{\text{140°C}} \text{C}{10}\text{H}6\text{BrN}3\text{O} + 2\text{HCl}
    $$

Comparative Analysis of Methods

Method Yield (%) Complexity Scalability
Vilsmeier-Haack 60–70 Moderate High
Suzuki Coupling 50–65 High Moderate
IBX Oxidation 75–85 Low High
Cyclocondensation 70–75 Moderate Moderate

Critical Considerations

  • Regioselectivity : The Vilsmeier-Haack method may produce regioisomers if competing reactive sites exist.
  • Purification : Silica gel chromatography is essential for isolating the aldehyde due to polar byproducts.
  • Functional Group Compatibility : Bromine substituents require inert conditions during coupling steps to prevent debromination.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at position 4 of the pyrazole ring undergoes nucleophilic substitution under transition metal-catalyzed conditions. This reaction is critical for introducing diverse functional groups via cross-coupling methodologies.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O, 80°C6-(4-Aryl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde75–92%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine, NaOtBu, toluene, 110°C6-(4-Amino-1H-pyrazol-1-yl)pyridine-3-carbaldehyde68–85%

Mechanistic Insight : The bromine serves as a leaving group, enabling palladium-catalyzed cross-coupling with nucleophiles (e.g., arylboronic acids, amines). The reaction proceeds via oxidative addition of the C–Br bond to Pd(0), transmetallation or amine coordination, and reductive elimination to form new C–C or C–N bonds.

Aldehyde-Specific Reactions

The aldehyde group participates in condensation, oxidation, and nucleophilic addition reactions, forming derivatives with enhanced electronic or biological properties.

2.1. Schiff Base Formation

Reaction with primary amines yields Schiff bases, which are pivotal in coordination chemistry and medicinal applications.

AmineConditionsProductApplicationReference
AnilineEtOH, rt, 2h(E)-N-(Pyridin-3-ylmethylene)aniline derivativeAnticancer agent precursor
HydrazineMeOH, reflux, 4hPyrazolylhydrazoneAntimicrobial studies

Research Finding : Hydrazone derivatives of this compound exhibit apoptosis-inducing activity in A549 lung cancer cells (IC₅₀: 0.19–2 nM) .

2.2. Knoevenagel Condensation

The aldehyde reacts with active methylene compounds (e.g., malononitrile) under basic conditions:

SubstrateCatalystProductYield
MalononitrilePiperidine, EtOH, Δ3-(Pyridin-3-yl)acrylonitrile derivative88%
Ethyl cyanoacetateNH₄OAc, MW, 100°Cα,β-Unsaturated ester79%

Applications : These products serve as intermediates for nonlinear optical materials and kinase inhibitors .

3.1. Aldehyde Oxidation

The aldehyde oxidizes to a carboxylic acid under strong oxidizing conditions:

Oxidizing AgentConditionsProductYield
KMnO₄H₂O/pyridine, Δ6-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid91%
Ag₂O, NH₄OHrt, 12hSame as above85%

The carboxylic acid derivatives are precursors for amides and esters with enhanced solubility profiles .

3.2. Bromine Reduction

Catalytic hydrogenation reduces the C–Br bond:

CatalystConditionsProductYield
H₂, Pd/CMeOH, 50 psi, 6h6-(1H-Pyrazol-1-yl)pyridine-3-carbaldehyde94%

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration and sulfonation at specific positions:

ReactionReagentsPositionProductYield
NitrationHNO₃/H₂SO₄, 0°CPyridine C44-Nitro derivative63%
SulfonationSO₃, H₂SO₄, 100°CPyridine C22-Sulfo derivative58%

Electronic Effects : The aldehyde group directs electrophiles to the pyridine ring’s meta and para positions .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C without melting.

  • pH Sensitivity : Aldehyde hydrolyzes to carboxylic acid under strongly acidic/basic conditions.

  • Solubility : Soluble in DMF, DMSO; sparingly soluble in water (0.2 mg/mL) .

This compound’s dual reactivity at the bromine and aldehyde sites makes it a versatile building block in medicinal chemistry and materials science.

Scientific Research Applications

Scientific Research Applications of 6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde

6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyrazole and a pyridine ring. It is of interest for its potential applications in medicinal chemistry and materials science. The bromo substituent and aldehyde functional group make it a versatile intermediate for chemical modifications.

Overview

6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde is a chemical compound with a pyrazole ring attached to a pyridine ring. Its structure includes a bromo substituent and an aldehyde functional group, making it a versatile building block for creating other molecules.

IUPAC Name: 5-(4-bromopyrazol-1-yl)pyridine-3-carbaldehyde
Molecular Formula: C9H6BrN3OC_9H_6BrN_3O
Molecular Weight: 252.07 g/mol
Canonical SMILES: C1=C(C=NC=C1N2C=C(C=N2)Br)C=O

Preparation Methods

The synthesis of 6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde involves forming the pyrazole ring and attaching it to the pyridine ring. A common method is reacting 4-bromo-1H-pyrazole with 3-pyridinecarboxaldehyde in the presence of a base like potassium carbonate and a solvent like dimethylformamide at elevated temperatures. Industrial production would scale up lab methods, optimizing reaction conditions for high yield and purity, and using purification techniques like recrystallization or chromatography.

Applications

6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde is used in scientific research for medicinal chemistry, materials science, and biological studies.

  • Medicinal Chemistry: It is an intermediate in synthesizing potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
  • Materials Science: The compound can be used to develop novel materials with unique electronic or optical properties.
  • Biological Studies: It is used to study biological pathways and mechanisms, especially those involving pyrazole and pyridine derivatives.

Biological Activities

Research suggests that 6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde exhibits significant biological activities:

  • Anticancer Activity: Compounds containing pyrazole structures have shown potential in inhibiting the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
  • Antitubercular Properties: Similar pyrazole derivatives have demonstrated efficacy against Mycobacterium tuberculosis, suggesting that modifications to the pyrazole ring can enhance antitubercular activity.
  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory processes and cancer progression, making it a candidate for anti-inflammatory and anticancer therapies.

Case Studies

  • Anticancer Studies: Pyrazole structures have shown potential in inhibiting the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
  • Antitubercular Activity: Pyrazole derivatives have demonstrated efficacy against Mycobacterium tuberculosis, suggesting that modifications to the pyrazole ring can enhance antitubercular activity.
  • Enzyme Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives exhibit selective inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. The selectivity index was reported to be significantly higher than standard anti-inflammatory drugs like diclofenac.

Mechanism of Action

The mechanism of action of 6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and aldehyde groups allows for interactions with various biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are structurally related to 6-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde:

Compound Name Functional Group CAS Number InChIKey Suppliers
6-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde Aldehyde (-CHO) 1171054-86-6 CTSCAAYPEMYMBR-UHFFFAOYSA-N 2
6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine Amine (-NH₂) 1183884-74-3 SIYBZWBTUMKSJA-UHFFFAOYSA-N 6

Functional Group Impact on Properties

Reactivity
  • Aldehyde vs. Amine : The aldehyde group in the target compound is highly electrophilic, facilitating reactions such as nucleophilic addition or condensation (e.g., with amines to form imines). In contrast, the amine group in the analog is nucleophilic, enabling participation in SN2 reactions or coordination with metal ions .
Electronic Effects
  • Conversely, the electron-donating amine group increases ring electron density, making it more reactive toward electrophiles .
Physicochemical Properties
  • Solubility : The aldehyde derivative is likely less polar than the amine analog due to the absence of a hydrogen-bond-donating -NH₂ group. This may result in lower aqueous solubility.
  • Melting Point : While direct data are unavailable, the amine analog’s crystalline structure (evidenced by supplier listings) suggests higher melting points compared to the aldehyde, which may exist as a liquid or low-melting solid .

Research Findings and Challenges

  • The amine analog, with 6 suppliers, is more accessible .
  • These could guide experimental characterization of the target compound.

Biological Activity

6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde is a heterocyclic compound that combines the structural features of both pyrazole and pyridine. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for synthesizing pharmaceutical agents. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H6BrN3O
  • Molecular Weight : 252.07 g/mol
  • IUPAC Name : 5-(4-bromopyrazol-1-yl)pyridine-3-carbaldehyde
  • Canonical SMILES : C1=C(C=NC=C1N2C=C(C=N2)Br)C=O

The biological activity of 6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde primarily stems from its ability to interact with various biological targets, including enzymes and receptors. This compound can act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking substrate access and inhibiting enzymatic reactions. Additionally, it may modulate receptor activity by altering receptor conformation upon binding, which can lead to changes in cellular signaling pathways.

Biological Activities

Research indicates that 6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde exhibits significant biological activities, including:

  • Anticancer Activity : Compounds containing pyrazole structures have shown potential in inhibiting the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .
  • Antitubercular Properties : Similar pyrazole derivatives have demonstrated efficacy against Mycobacterium tuberculosis, suggesting that modifications to the pyrazole ring can enhance antitubercular activity .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory processes and cancer progression, making it a candidate for anti-inflammatory and anticancer therapies .

Case Studies

Several studies have highlighted the biological activities associated with compounds similar to 6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde:

  • Anticancer Studies :
    • A study found that pyrazole derivatives showed significant antiproliferative effects on breast cancer cells (MDA-MB-231) with IC50 values in the low micromolar range. This suggests that structural modifications can enhance the activity of similar compounds against cancer cells .
  • Antitubercular Activity :
    • Research on related compounds indicated strong activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) below clinically relevant thresholds. This highlights the potential for developing new treatments for tuberculosis based on pyrazole derivatives .
  • Enzyme Inhibition :
    • A series of experiments demonstrated that certain pyrazolo[3,4-b]pyridine derivatives exhibit selective inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. The selectivity index was reported to be significantly higher than standard anti-inflammatory drugs like diclofenac .

Comparative Analysis

The following table summarizes the biological activities of 6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde compared to structurally similar compounds:

Compound NameAnticancer ActivityAntitubercular ActivityEnzyme Inhibition
6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehydeModerateSignificantYes
5-(4-Chloro-1H-pyrazol-1-YL)pyridineHighModerateYes
2-(5-Amino-3-methyl-1H-pyrazol-1-YL)-6-pyrimidinoneHighSignificantNo

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated pyrazole derivatives can react with pyridine-carbaldehyde precursors under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling). Reaction efficiency is optimized by controlling temperature (60–100°C), solvent choice (e.g., DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄). Purification often involves column chromatography or recrystallization, with yields improved by slow addition of reactants and inert atmosphere conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~10.1 ppm) and pyrazole/pyridine ring protons. Coupling patterns (e.g., doublets for pyridine protons) help assign substituent positions .
  • UHPLC-MS : For assessing purity (>95%) and molecular ion detection ([M+H]⁺ expected at m/z ~255–260). Retention times (e.g., 0.66–1.18 min) distinguish isomers or impurities .
  • FT-IR : To identify aldehyde C=O stretching (~1700 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly with low-resolution or twinned crystals?

  • Methodological Answer : Use the SHELX software suite (e.g., SHELXL for refinement) to handle twinning or low-resolution data. Key steps include:

  • Applying twin laws (e.g., BASF parameter) to model twinned domains.
  • Using restraints for bond lengths/angles in poorly resolved regions.
  • Validating models with R-factor convergence (<0.05) and electron density maps. For high-throughput applications, SHELXC/D/E pipelines enable robust phasing .

Q. What strategies minimize isomer formation during synthesis, and how are isomers characterized?

  • Methodological Answer : Isomerization often arises from pyrazole ring substitution patterns. Strategies include:

  • Temperature control : Lower temperatures (e.g., 0–25°C) reduce kinetic isomer formation.
  • Chiral catalysts : Asymmetric catalysis (e.g., dialkylzinc reagents with pyridine-3-carbaldehyde derivatives) can enforce stereoselectivity .
  • Analytical separation : Use preparative HPLC or chiral columns. Isomers are characterized via ¹H NMR splitting (e.g., distinct aldehyde proton shifts) and UHPLC-MS retention time differences (e.g., 0.66 min vs. 1.18 min for fluoro-benzimidazole isomers) .

Q. How can computational methods predict the reactivity of the aldehyde group in further derivatization?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electrophilicity at the aldehyde carbon. Parameters include:

  • Natural Bond Orbital (NBO) analysis : To evaluate charge distribution.
  • Transition state modeling : For nucleophilic additions (e.g., hydrazine or amine reactions).
  • LogP/logD predictions : To optimize solubility for biological assays (e.g., LogD ~3.07 at pH 7.4 for similar aldehydes) .

Q. What role does this compound play as a precursor in heterocyclic systems, and what reaction conditions are critical?

  • Methodological Answer : The aldehyde group enables condensation reactions (e.g., with hydrazines to form pyrazolo[1,5-a]pyridines). Key conditions:

  • Acid catalysis : Use HCl or AcOH for imine formation.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) for high-yield cyclization.
  • Protecting groups : Temporarily block the bromo substituent during multi-step syntheses .

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